BODIPY-Palmitate

Photostability Live-cell imaging Fluorescent lipid probes

Researchers relying on NBD-palmitate face progressive photobleaching during extended live-cell imaging, compromising z-stack and 4D time-lapse data quality. BODIPY-Palmitate eliminates this limitation through the intrinsically photostable BODIPY fluorophore, enabling high-quality acquisition over multi-hour sessions. • 1.7-fold L-FABP-dependent uptake enhancement & well-characterized Kd values (270 nM L-FABP, 330 nM I-FABP) for FABP-targeted screening. • Validated in vivo kinetics with stable fluorescence plateau from 30-80 min post-injection for reproducible longitudinal tumor imaging. • ≥98% purity, available in mg quantities with global shipping.

Molecular Formula C28H43BF2N2O2
Molecular Weight 488.5 g/mol
Cat. No. B3025865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBODIPY-Palmitate
Molecular FormulaC28H43BF2N2O2
Molecular Weight488.5 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCCCCCC(=O)O)C)C)(F)F
InChIInChI=1S/C28H43BF2N2O2/c1-21-19-23(3)32-27(21)25(28-22(2)20-24(4)33(28)29(32,30)31)17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(34)35/h19-20H,5-18H2,1-4H3,(H,34,35)
InChIKeyZYVVTRGXJPHJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY-Palmitate: Fluorescent Palmitic Acid Analog for Quantitative Fatty Acid Uptake and Metabolism Assays


BODIPY-Palmitate (also referred to as BODIPY FL C16 or BODIPY-C16) is a fluorescently labeled long-chain saturated fatty acid analog comprising a BODIPY (boron-dipyrromethene) fluorophore covalently conjugated to a palmitic acid (C16:0) moiety . It exhibits excitation and emission maxima at approximately 488 nm and 508 nm, respectively, and serves as a tracer for monitoring fatty acid uptake, intracellular trafficking, and metabolic processing in live cells and in vivo models . Unlike conventional radioisotope-based fatty acid uptake assays, BODIPY-Palmitate enables real-time, non-destructive fluorescence quantification, making it suitable for confocal microscopy, high-content screening, and longitudinal imaging studies [1]. However, as a non-metabolizable fluorescent analog, its behavior diverges from native palmitic acid in esterification and β-oxidation, necessitating careful experimental design when metabolic fate is the primary endpoint [2].

Why BODIPY-Palmitate Cannot Be Substituted with Generic Fatty Acid Probes: Critical Physicochemical and Biological Divergences


Substituting BODIPY-Palmitate with alternative fluorescent fatty acid analogs, such as NBD-palmitate or BODIPY fatty acids of different chain lengths (e.g., BODIPY-C12, BODIPY-C5), introduces confounding variables that can invalidate experimental conclusions. The BODIPY fluorophore confers intrinsically higher photostability and environmental insensitivity compared to NBD, directly impacting signal durability during extended live-cell imaging and z-stack acquisition [1]. Furthermore, the 16-carbon palmitate chain length dictates distinct subcellular routing, protein-binding affinities, and metabolic fates relative to shorter-chain BODIPY analogs, as demonstrated in human placental explants where BODIPY-C16 accumulates preferentially in the trophoblast layer while BODIPY-C5 transits rapidly to fetal capillaries [2]. The quantitative evidence presented below delineates these specific, measurable points of differentiation that preclude simple one-for-one reagent substitution without risking data misinterpretation.

Quantitative Differentiation Evidence: BODIPY-Palmitate Versus Closest Analogs


Superior Photostability and Environmental Insensitivity of BODIPY-Palmitate Relative to NBD-Palmitate

BODIPY-Palmitate exhibits high photostability and low environmental sensitivity, whereas the NBD fluorophore (used in NBD-palmitate) is characterized by low photostability and high environmental sensitivity [1]. This photophysical divergence is well-documented in comparative evaluations of tail-labeled lipid probes, where NBD-lipids are noted for their susceptibility to photobleaching and solvent-dependent fluorescence quenching, in contrast to BODIPY-lipids which maintain consistent quantum yields across aqueous and lipid environments [1]. Quantitative single-molecule studies further confirm that BODIPY-FL dyes exhibit extended photon emission lifetimes prior to photobleaching under continuous illumination, supporting their use in time-lapse and high-resolution confocal imaging [2].

Photostability Live-cell imaging Fluorescent lipid probes

High-Affinity Binding to Fatty Acid-Binding Proteins with Defined Kd Values

BODIPY-Palmitate binds with high affinity to purified liver fatty acid-binding protein (L-FABP) and intestinal fatty acid-binding protein (I-FABP), exhibiting dissociation constants (Kd) of 270 nM and 330 nM, respectively . These binding affinities are comparable to that of the physiological fatty acid oleic acid, and the fluorescence intensity of BODIPY-Palmitate increases markedly to 0.87-fold and 0.72-fold in the presence of L-FABP and I-FABP, respectively, indicating a specific interaction at the canonical fatty acid-binding site . While NBD-fatty acids also bind FABPs, comparative studies indicate that the BODIPY moiety imposes less steric perturbation on the acyl chain binding pocket, resulting in binding characteristics more closely mimicking native long-chain fatty acids [1].

Fatty acid-binding proteins Binding affinity Lipid transport

L-FABP-Mediated Enhancement of BODIPY-Palmitate Uptake: A 1.7-Fold Quantitative Increase

In cells overexpressing liver fatty acid-binding protein (L-FABP), the uptake of BODIPY-Palmitate is enhanced by 1.7-fold compared to control cells lacking L-FABP expression, as quantified by laser scanning confocal microscopy (LSCM) [1]. This enhancement occurs independently of downstream fatty acid metabolism, as BODIPY-Palmitate is a non-metabolizable fluorescent analog, thereby isolating the transport function of L-FABP from its effects on esterification and oxidation [1]. In contrast, the uptake of metabolizable [9,10-3H] palmitic acid is enhanced 3.3-fold by L-FABP overexpression, reflecting the combined contributions of increased transport and stimulated metabolism [1].

L-FABP Fatty acid uptake Confocal microscopy

Stable In Vivo Fluorescence Plateau Enables Robust Longitudinal Fatty Acid Uptake Quantification

In murine orthotopic breast cancer models, intravenous injection of BODIPY-Palmitate (Bodipy FL C16) results in a fluorescence signal that reaches maximum intensity at approximately 30 minutes post-injection and remains stable during the 30-80 minute post-injection plateau period [1]. This extended temporal window enables reproducible quantification using the fluorescence intensity at 60 minutes (Bodipy60) as a summary parameter [1]. Using this approach, a two- to four-fold decrease in fatty acid uptake was observed upon MYC oncogene downregulation, and uptake increased proportionally with tumor aggressiveness (6NR, 4T07, and 4T1 models) [1]. The stability of the plateau region minimizes variability arising from injection-to-imaging timing differences, a critical advantage for longitudinal and multi-animal studies.

In vivo imaging Fatty acid uptake kinetics Tumor metabolism

Chain-Length-Dependent Subcellular Routing: BODIPY-C16 Retained in Trophoblast Layer vs Rapid Capillary Transit of BODIPY-C5

In human term placental explants, BODIPY-C16 (palmitate analog) is largely incorporated into the trophoblast layer with minimal presence in fetal capillaries at 20 minutes, whereas the medium-chain analog BODIPY-C5 accumulates to the greatest degree within fetal capillaries against an apparent concentration gradient [1]. Quantification of total fluorescence at different locations revealed that long- (BODIPY-C12) and very long-chain (BODIPY-C16) fatty acids accumulate more rapidly in the trophoblast layer than medium-chain (BODIPY-C5), while BODIPY-C5 accumulates more rapidly in the fetal capillary [2]. Additionally, BODIPY-C12 and BODIPY-C16 are esterified and stored in lipid droplets in the cytotrophoblast layer, whereas BODIPY-C5 is not esterified [2].

Placental transport Fatty acid chain length Subcellular trafficking

Optimal Application Scenarios for BODIPY-Palmitate Based on Quantitative Evidence


Quantitative Screening of Fatty Acid Uptake Modulators in FABP-Expressing Cells

Based on the 1.7-fold L-FABP-dependent uptake enhancement and well-characterized Kd values (270 nM for L-FABP, 330 nM for I-FABP) , BODIPY-Palmitate is ideally suited for high-throughput fluorescence-based screening of small molecules or genetic perturbations that modulate fatty acid-binding protein function. Researchers can treat L-FABP-overexpressing cells with test compounds, incubate with BODIPY-Palmitate (e.g., 10 μM for 2 hours ), and quantify intracellular fluorescence using plate readers or automated confocal microscopy. The non-metabolizable nature of the probe ensures that observed changes reflect transport alterations rather than downstream metabolic effects, providing a clean, interpretable readout for FABP-targeted drug discovery and functional genomics studies.

Longitudinal In Vivo Imaging of Tumor Lipid Metabolism

The validated in vivo kinetics of BODIPY-Palmitate, characterized by a stable fluorescence plateau from 30-80 minutes post-injection and a quantitative endpoint at 60 minutes [1], enables robust longitudinal imaging of fatty acid uptake in preclinical tumor models. This temporal stability reduces timing-dependent variability, allowing repeated imaging sessions over days or weeks to monitor metabolic adaptation during tumor progression or in response to therapy. The approach has been demonstrated to reveal two- to four-fold uptake reductions upon MYC oncogene downregulation and increased uptake correlating with tumor aggressiveness [1], making BODIPY-Palmitate a powerful tool for evaluating metabolic-targeted therapies and metabolic heterogeneity in oncology research.

Investigating Long-Chain Fatty Acid Transport Across Polarized Epithelial Barriers

For studies examining directional transport of long-chain saturated fatty acids across epithelial barriers (e.g., placental trophoblast, intestinal epithelium, renal proximal tubules), BODIPY-C16 is the appropriate probe choice over shorter-chain BODIPY analogs. As demonstrated in human placental explants, BODIPY-C16 is retained and esterified within the trophoblast layer, accurately modeling physiological palmitate trafficking, whereas BODIPY-C5 undergoes rapid, unesterified transit to fetal capillaries [2]. Researchers can quantify trans-epithelial flux, subcellular compartmentalization, and lipid droplet incorporation using confocal microscopy and biochemical extraction protocols, with the confidence that the 16-carbon chain length recapitulates the transport behavior of native palmitate.

High-Resolution Live-Cell Imaging of Fatty Acid Trafficking and Lipid Droplet Dynamics

Owing to the superior photostability and low environmental sensitivity of the BODIPY fluorophore compared to NBD [3], BODIPY-Palmitate is the preferred reagent for extended time-lapse confocal imaging of fatty acid uptake, intracellular trafficking, and lipid droplet formation. The stable fluorescence signal under continuous illumination enables acquisition of high-quality z-stacks and 4D (x, y, z, t) datasets without the progressive signal decay that plagues NBD-based probes. This photostability is particularly critical for quantifying dynamic processes such as fatty acid internalization kinetics, subcellular redistribution in response to metabolic stimuli, and lipid droplet fusion/fission events over imaging sessions lasting several hours.

Technical Documentation Hub

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